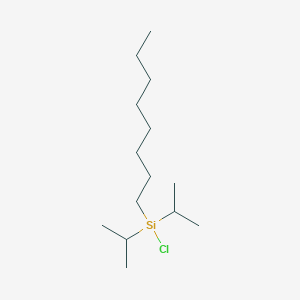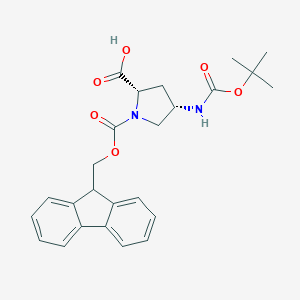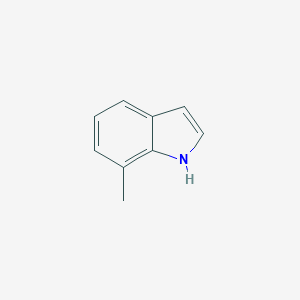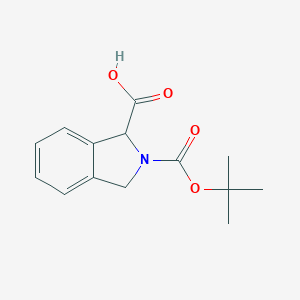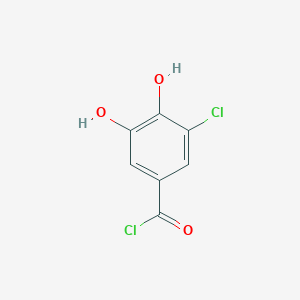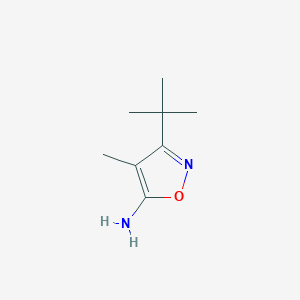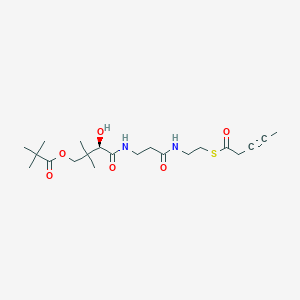
3-Pentynoyl-S-pantetheine-11-pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentynoyl-S-pantetheine-11-pivalate, also known as PPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. PPA belongs to a class of compounds known as acyl carrier protein (ACP) mimetics, which have been shown to modulate the activity of various enzymes involved in fatty acid biosynthesis.
Mechanism Of Action
The mechanism of action of 3-Pentynoyl-S-pantetheine-11-pivalate involves its binding to ACP, which is a small protein that plays a critical role in the biosynthesis of fatty acids and polyketides. 3-Pentynoyl-S-pantetheine-11-pivalate binds to ACP in a manner similar to the natural substrate, acyl-CoA, and modulates the activity of various enzymes involved in this process.
Biochemical And Physiological Effects
3-Pentynoyl-S-pantetheine-11-pivalate has been shown to modulate the activity of various enzymes involved in fatty acid biosynthesis, including acyl-ACP synthetase and β-ketoacyl-ACP synthase. 3-Pentynoyl-S-pantetheine-11-pivalate has also been shown to inhibit the activity of FabI, which is a key enzyme involved in the biosynthesis of bacterial fatty acids. In addition, 3-Pentynoyl-S-pantetheine-11-pivalate has been shown to have anti-inflammatory effects in various animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Pentynoyl-S-pantetheine-11-pivalate is its ability to modulate the activity of various enzymes involved in fatty acid biosynthesis, which makes it a valuable tool for studying this process. However, one of the main limitations of 3-Pentynoyl-S-pantetheine-11-pivalate is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Pentynoyl-S-pantetheine-11-pivalate. One of the main directions is the development of more potent and selective ACP mimetics that can be used to study the role of ACP in various biochemical processes. Another direction is the use of 3-Pentynoyl-S-pantetheine-11-pivalate in the development of novel therapeutics for various diseases, including cancer and bacterial infections. Finally, the development of new synthetic methods for the preparation of 3-Pentynoyl-S-pantetheine-11-pivalate and related compounds will be important for the continued study of these compounds.
Synthesis Methods
3-Pentynoyl-S-pantetheine-11-pivalate can be synthesized using a multi-step process involving the condensation of pantetheine and pivalic acid followed by acylation with 3-pentynoyl chloride. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
3-Pentynoyl-S-pantetheine-11-pivalate has been used as a tool compound in various biochemical and physiological studies. One of the main applications of 3-Pentynoyl-S-pantetheine-11-pivalate is in the study of fatty acid biosynthesis, where it has been shown to modulate the activity of various enzymes involved in this process. 3-Pentynoyl-S-pantetheine-11-pivalate has also been used to study the role of ACP in the biosynthesis of polyketides, which are important natural products with various pharmaceutical applications.
properties
CAS RN |
119072-37-6 |
|---|---|
Product Name |
3-Pentynoyl-S-pantetheine-11-pivalate |
Molecular Formula |
C21H34N2O6S |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-pent-3-ynoylsulfanylethylamino)propyl]amino]butyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H34N2O6S/c1-7-8-9-16(25)30-13-12-22-15(24)10-11-23-18(27)17(26)21(5,6)14-29-19(28)20(2,3)4/h17,26H,9-14H2,1-6H3,(H,22,24)(H,23,27)/t17-/m0/s1 |
InChI Key |
QIPZFAJEWGKKJV-KRWDZBQOSA-N |
Isomeric SMILES |
CC#CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C(C)(C)C)O |
SMILES |
CC#CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O |
Canonical SMILES |
CC#CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O |
Other CAS RN |
119072-37-6 |
synonyms |
3-pentynoyl-S-pantetheine-11-pivalate 3-pentynoyl-SPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



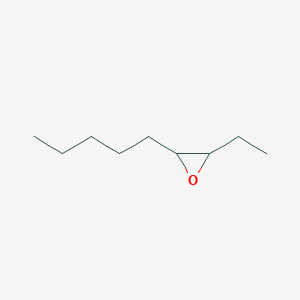
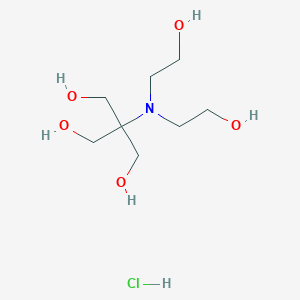
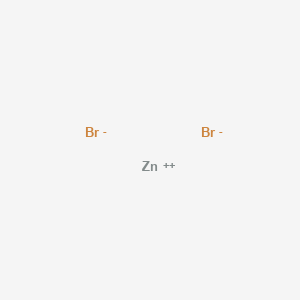
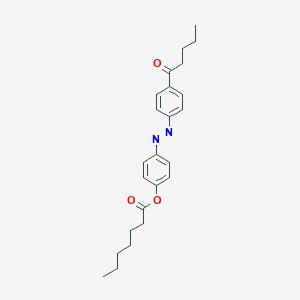
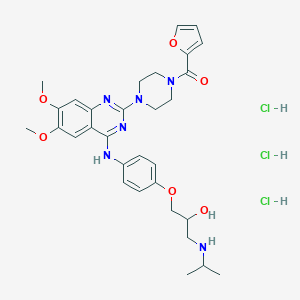
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
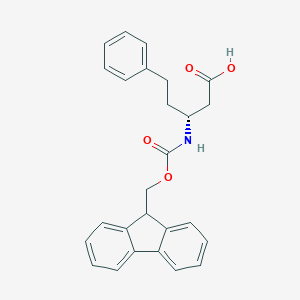
![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
